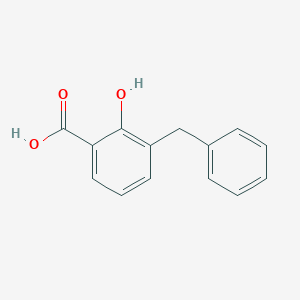

4-Hexadecyloxybenzoic acid

Overview

Description

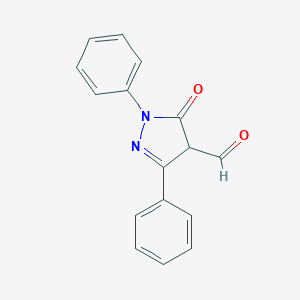

4-Hexadecyloxybenzoic acid, also known as p-Hexadecyloxybenzoic acid, is a mesogenic compound characterized by its liquid crystalline properties. This compound is part of the alkoxybenzoic acid family, which is known for its ability to form liquid crystal phases. This compound exhibits a smectic C phase and is often used in the study of liquid crystal materials .

Mechanism of Action

Target of Action

It is known that this compound is a type of alkoxybenzoic acid , which are often found in the form of dimers due to intermolecular hydrogen bonds . These bonds have been widely studied by various groups of physicists, both in pure acids and in mixtures with their participation .

Mode of Action

The mode of action of 4-Hexadecyloxybenzoic acid involves its interaction with its targets through hydrogen bonding . This interaction leads to the formation of dimers , which are characteristic of alkoxybenzoic acids . The nature of these bonds has been and is widely studied .

Biochemical Pathways

It is known that this compound exhibits liquid crystalline properties , suggesting that it may influence the organization and behavior of cellular membranes.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . Studies have shown that this compound exhibits phase polymorphism in a temperature range from 10 to 150 °C . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature changes.

Preparation Methods

The synthesis of 4-Hexadecyloxybenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with hexadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-Hexadecyloxybenzoic acid undergoes various chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Hydrolysis: Can be hydrolyzed back to 4-hydroxybenzoic acid and hexadecanol under acidic or basic conditions.

Oxidation: The alkyl chain can be oxidized to form carboxylic acids.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and potassium permanganate for oxidation. Major products formed from these reactions include esters, carboxylic acids, and substituted aromatic compounds .

Scientific Research Applications

4-Hexadecyloxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of liquid crystal materials.

Biology: Studied for its interactions with biological membranes due to its amphiphilic nature.

Industry: Used in the formulation of liquid crystal displays and other electronic devices

Comparison with Similar Compounds

4-Hexadecyloxybenzoic acid can be compared to other alkoxybenzoic acids, such as:

4-Octyloxybenzoic acid: Exhibits nematic and smectic phases but with different thermal properties.

4-Decyloxybenzoic acid: Similar liquid crystalline behavior but with a shorter alkyl chain.

4-Dodecyloxybenzoic acid: Also forms smectic phases but with different phase transition temperatures.

The uniqueness of this compound lies in its longer alkyl chain, which contributes to its specific liquid crystalline properties and phase behavior .

Properties

IUPAC Name |

4-hexadecoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQCVRTXIAGNEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

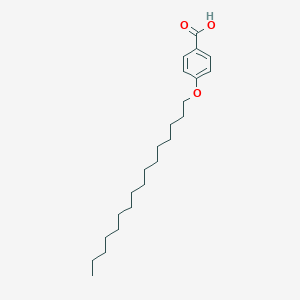

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293466 | |

| Record name | 4-Hexadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15872-48-7 | |

| Record name | 15872-48-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hexadecyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of HOBA influence its self-assembly behavior?

A1: HOBA's self-assembly is significantly impacted by the presence of the long alkyl chain (hexadecyloxy) and the carboxylic acid group. Research using Scanning Tunneling Microscopy (STM) reveals that the number and position of alkyl substitutions on the benzene ring directly affect the arrangement of molecules in self-assembled structures []. For instance, 4-hexadecyloxybenzoic acid forms distinct assemblies compared to 3,4,5-trihexadecyloxybenzoic acid due to the difference in the number of alkyl chains [].

Q2: What kind of liquid crystal phases does HOBA exhibit?

A2: HOBA primarily exhibits a smectic C phase, a liquid crystal phase characterized by molecules tilting at an angle to the layer normal []. X-ray diffraction studies on a homologous series of 4-alkyloxycinnamic acids, including HOBA, revealed crucial insights into the molecular conformation within the smectic C phase [].

Q3: How does HOBA interact with metal surfaces?

A3: Studies employing infrared spectroscopy demonstrate that HOBA readily forms self-assembled monolayers (SAMs) on silver surfaces through the chemisorption of its carboxylic acid group []. This interaction leads to the formation of a well-defined interface with the alkyl chains oriented relative to the substrate. Exposure to hydrogen sulfide can induce dewetting, causing the SAM to reorganize into discrete crystallites or a hydrogen-bonded network depending on the molecule's structure [].

Q4: Can HOBA form complexes with other molecules, and what are their properties?

A4: Yes, HOBA can form complexes with other molecules, impacting its liquid crystalline behavior. For instance, it forms 2:1 complexes with dipyridyl compounds, exhibiting a monotropic smectic A liquid crystal phase []. These complexes can be further polymerized while maintaining their multilayered structure, offering potential applications in material science [].

Q5: How is HOBA utilized in shape-memory polyurethane composites?

A5: HOBA acts as a valuable additive in shape-memory polyurethane (SMPU) composites, imparting liquid crystalline properties and influencing the material's mechanical behavior [, ]. When incorporated into SMPUs, HOBA forms a physically-blended, two-phase separated structure with the polyurethane matrix []. This results in LC-SMPU composites exhibiting a triple shape-memory effect due to the multiple phase transitions arising from both the polyurethane matrix and the HOBA crystalline phase [].

Q6: Are there any analytical techniques used to characterize HOBA and its properties?

A6: Numerous analytical techniques are employed to study HOBA and its properties. These include:

- Scanning Tunneling Microscopy (STM): Used to visualize the self-assembled structures of HOBA at the molecular level [].

- Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: Provide information about the chemical bonding and electronic structure of HOBA and its complexes [, ].

- X-ray Diffraction: Used to determine the molecular arrangement and layer spacing in different liquid crystal phases of HOBA and its derivatives [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.